1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
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Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which are often explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H27N5O3, with a molecular weight of approximately 385.47 g/mol. Its structure features a dimethoxyphenyl group and a piperidinyl moiety substituted with a pyridazine ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing pyridazine and piperidine structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways associated with cancer progression, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is critical in the inflammatory response. These findings highlight its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several bacterial strains. The presence of the dimethoxyphenyl and piperidinyl groups may enhance its interaction with microbial targets, leading to inhibition of growth .
Study on Anticancer Mechanisms
A study conducted on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The study utilized various assays to quantify cell viability and apoptosis rates. Results indicated that these compounds could reduce cell viability by more than 70% at specific concentrations.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
Compound B | A549 (Lung) | 20 | Inhibition of EGFR |
This compound | HCT116 (Colon) | 25 | BRAF inhibition |
Anti-inflammatory Study
In another study focusing on inflammation, the compound was tested in murine models where it significantly reduced edema formation and cytokine levels compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-7-8-18(24-23-14)25-11-9-15(10-12-25)13-21-20(26)22-16-5-4-6-17(27-2)19(16)28-3/h4-8,15H,9-13H2,1-3H3,(H2,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFOBVLJDNENC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.